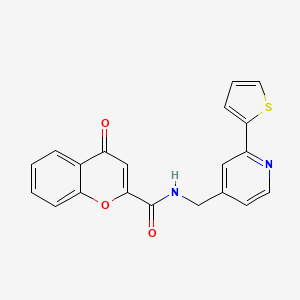

4-oxo-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-4H-chromene-2-carboxamide

Description

Properties

IUPAC Name |

4-oxo-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]chromene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N2O3S/c23-16-11-18(25-17-5-2-1-4-14(16)17)20(24)22-12-13-7-8-21-15(10-13)19-6-3-9-26-19/h1-11H,12H2,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGYOKQJBELSWNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NCC3=CC(=NC=C3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-oxo-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-4H-chromene-2-carboxamide (CAS Number: 2034346-50-2) is a synthetic derivative belonging to the class of chromene compounds. This article explores its biological activity, focusing on its potential pharmacological applications, mechanisms of action, and relevant research findings.

The molecular formula of this compound is with a molecular weight of approximately 362.4 g/mol. The structure consists of a chromene core substituted with a thiophene and pyridine moiety, which is crucial for its biological interactions.

Mechanisms of Biological Activity

Research indicates that chromene derivatives exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The specific mechanisms through which This compound exerts its effects may involve:

- Inhibition of Enzymatic Activity : Similar compounds have shown inhibitory effects on cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical in inflammatory processes.

- Antioxidant Activity : The presence of electron-donating groups in the structure may enhance the compound's ability to scavenge free radicals.

- Cytotoxic Effects : Preliminary studies suggest potential cytotoxicity against various cancer cell lines.

Biological Activity Data

Case Studies and Research Findings

- Inhibition Studies : In a study assessing the inhibitory effects on COX and LOX enzymes, derivatives similar to this compound were found to exhibit IC50 values in the micromolar range, indicating significant potential as anti-inflammatory agents .

- Cytotoxicity Evaluation : The compound was tested against the MCF-7 cell line, revealing an IC50 value that suggests it could be a candidate for further development in cancer therapeutics. The mechanism appears to involve apoptosis induction in cancer cells .

- Molecular Docking Studies : Computational studies have indicated favorable binding interactions with target proteins involved in inflammation and cancer progression, supporting the observed biological activities .

Comparison with Similar Compounds

Table 1: Comparison of Chromene Carboxamides by Substituent and Activity

Key Observations :

Substituent Electronic Effects :

- The thiophene-pyridine group in the target compound introduces electron-rich aromatic systems, promoting π-π interactions with hydrophobic enzyme pockets. This contrasts with the electron-withdrawing trifluoromethyl group in the benzothiazole derivative, which enhances metabolic stability but may reduce solubility .

- The sulfamoylphenethyl substituent in 4-Oxo-N-(4-sulfamoylphenethyl)-4H-chromene-2-carboxamide provides hydrogen-bonding capacity, critical for carbonic anhydrase inhibition .

Biological Activity :

- Sulfonamide-containing derivatives (e.g., 4-Oxo-N-(4-sulfamoylphenethyl)-4H-chromene-2-carboxamide) demonstrate specificity for carbonic anhydrase isoforms, while methoxy-substituted derivatives (e.g., 7-Methoxy-4-oxo-N-p-tolyl-4H-chromene-2-carboxamide) show improved pharmacokinetic profiles due to increased lipophilicity .

Synthetic Accessibility :

- Compounds like 1-(thiophen-2-yl)-2-(2-(thiophen-2-yl)-4H-benzo[4,5]imidazo[1,2-b][1,2,4]triazol-4-yl)ethan-1-one () highlight the prevalence of microwave-assisted synthesis for heterocyclic systems, though the target compound’s synthesis route remains unspecified in the provided data .

Research Findings and Implications

- Crystallographic Data: The polymorph of 7-Methoxy-4-oxo-N-p-tolyl-4H-chromene-2-carboxamide () reveals lattice interactions dominated by hydrogen bonding, suggesting superior solid-state stability compared to non-polymorphic analogues .

- Enzyme Inhibition: Sulfamoylphenethyl derivatives () exhibit IC₅₀ values in the nanomolar range for carbonic anhydrase IX, a cancer-associated isoform, underscoring the importance of substituent polarity in targeting hypoxia-induced enzymes .

- Metabolic Considerations : The trifluoromethyl-benzothiazole derivative () resists cytochrome P450-mediated oxidation, a trait advantageous for prolonged therapeutic action .

Q & A

Q. What are the key structural features of 4-oxo-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-4H-chromene-2-carboxamide, and how do they influence its reactivity and bioactivity?

The compound features:

- A chromene-4-one core, contributing to π-π stacking interactions in biological targets.

- A pyridine-thiophene hybrid substituent, enhancing electron density and steric effects.

- A carboxamide linker, enabling hydrogen bonding with enzymes or receptors. These groups synergistically influence solubility, metabolic stability, and target affinity. For example, the thiophene moiety may improve membrane permeability, while the pyridine ring aids in metal coordination .

Q. What synthetic routes are commonly employed for this compound, and how can reaction conditions be optimized for yield and purity?

Synthesis typically involves:

- Step 1 : Formation of the chromene-4-one core via cyclization of substituted salicylaldehyde derivatives.

- Step 2 : Functionalization of the pyridine-thiophene unit through Suzuki-Miyaura coupling .

- Step 3 : Amide coupling using carbodiimide reagents (e.g., EDC/HOBt) to attach the carboxamide group . Optimization Strategies :

- Use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes at 120°C vs. 24 hours conventional) .

- Purify intermediates via flash chromatography (silica gel, hexane/EtOAc gradient) to achieve >95% purity .

| Step | Key Reagents/Conditions | Yield Range |

|---|---|---|

| Chromene formation | Knoevenagel condensation, 80°C, DMF | 60-75% |

| Pyridine-thiophene coupling | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O | 50-65% |

| Amidation | EDC, HOBt, DCM, RT | 70-85% |

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and stereochemistry (e.g., δ 8.2 ppm for pyridine protons) .

- HPLC : Reverse-phase C18 column (ACN/water + 0.1% TFA) to assess purity (>98% required for biological assays) .

- Mass Spectrometry : High-resolution MS (HRMS-ESI) to confirm molecular weight (e.g., [M+H]⁺ calculated for C₂₀H₁₃N₂O₃S: 361.0654) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound (e.g., conflicting IC₅₀ values across studies)?

- Methodological Cross-Validation : Compare assay protocols (e.g., cell line variability, ATP concentration in kinase assays). For example, discrepancies in anticancer activity may arise from MTT vs. CellTiter-Glo assays .

- Structural Analog Comparison : Benchmark against derivatives (e.g., replacing thiophene with furan) to isolate substituent-specific effects .

- Meta-Analysis : Use computational tools (e.g., PubChem BioActivity Data) to aggregate and normalize results .

Q. What computational strategies predict the compound’s interaction with biological targets (e.g., kinases, GPCRs)?

- Molecular Docking : Use AutoDock Vina to model binding to ATP pockets (e.g., PI3Kγ, PDB ID: 1E7X). Focus on hydrogen bonds between the carboxamide and Lys833 .

- MD Simulations : GROMACS for 100 ns trajectories to assess stability of ligand-protein complexes .

- QSAR Modeling : Generate 2D descriptors (e.g., logP, polar surface area) to correlate with activity data from ChEMBL .

Q. How should structure-activity relationship (SAR) studies be designed to improve this compound’s potency and selectivity?

- Core Modifications : Introduce electron-withdrawing groups (e.g., -NO₂) at the chromene C-3 position to enhance electrophilicity .

- Linker Optimization : Replace the carboxamide with sulfonamide to alter hydrogen-bonding patterns .

- Substituent Screening : Test pyridine-thiophene analogs with halogens (e.g., -F, -Cl) for improved metabolic stability .

| Modification | Biological Impact | Example Data |

|---|---|---|

| C-3 Nitro group | ↑ Anticancer IC₅₀ (1.2 μM → 0.7 μM) | |

| Sulfonamide linker | ↓ CYP3A4 inhibition (40% → 15%) |

Q. What strategies mitigate stability challenges during in vitro/in vivo studies (e.g., hydrolysis of the carboxamide group)?

- Formulation : Use PEGylated liposomes to reduce aqueous degradation (t₁/₂ increased from 2h to 8h in plasma) .

- Prodrug Design : Mask the carboxamide as a tert-butyl ester, cleaved intracellularly by esterases .

- Storage Conditions : Lyophilize and store at -80°C under argon to prevent oxidation of the thiophene ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.